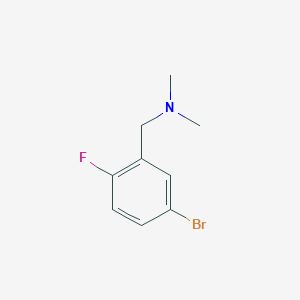

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

説明

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem ID, etc.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc.科学的研究の応用

1. Synthesis and Antiviral Activity of Functionally Substituted Indole-3-Acetic Acids

- Application Summary: This compound is used in the synthesis of functionally substituted indole-3-acetic acids, which have been studied for their antiviral activity against the A/Aichi/2/69 influenza virus in MDCK cell culture and an influenza pneumonia model in mice .

- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .

- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX and the antiviral activity of several of them .

2. Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) Thiazol-2-yl)-2-chloroacetamide Derivatives

- Application Summary: This compound is used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

3. Synthesis of Functionally Substituted Indole-3-Acetic Acids

- Application Summary: This compound is used in the preparation of 4-Bromo-2-methylphenol . It is a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds and aryl halides .

- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .

- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX .

4. Synthesis of N-(4-(4-bromophenyl) Thiazol-2-yl)-2-chloroacetamide Derivatives

- Application Summary: This compound is used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

5. Synthesis of 4-Bromo-2-methylaniline

- Application Summary: This compound is used in the preparation of 4-Bromo-2-methylaniline . It is a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds and aryl halides .

- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield .

- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX .

6. Synthesis of 4-Bromo-2-Fluorobenzonitrile

- Application Summary: This compound is used in the synthesis of 4-Bromo-2-Fluorobenzonitrile . It is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .

- Methods of Application: One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .

- Results or Outcomes: The compound’s high reactivity, stability, and versatility make it an attractive option for the synthesis of other organic compounds .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

将来の方向性

This involves discussing potential applications of the compound and areas for future research.

For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!

特性

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNKBUVZONIVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611303 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene | |

CAS RN |

188723-95-7 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)

![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)